Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone. For this compound, the starting materials might include 2,6-dimethylphenyl isothiocyanate and ethyl acetoacetate.
Industrial Production Methods: In an industrial setting, the synthesis would be scaled up using batch or continuous flow reactors. The reaction conditions would be optimized for yield and purity, often involving:
Catalysts: To enhance reaction rates.
Solvents: Such as ethanol or methanol, to dissolve reactants and control reaction temperature.
Temperature and Pressure: Carefully controlled to ensure optimal reaction conditions and prevent decomposition of sensitive intermediates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, potentially converting it to an alcohol.
Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: Acyl chlorides or alkyl halides for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: N-acyl or N-alkyl derivatives.
Scientific Research Applications
Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate involves its interaction with biological targets such as enzymes or receptors. The compound’s thiazole ring and amino group allow it to form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole share the thiazole ring structure but differ in substituents.
Phenylthiazoles: Compounds such as 2-phenylthiazole and 4-phenylthiazole have similar aromatic substituents but lack the specific functional groups of Ethyl 4-amino-3-(2,6-dimethylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate.
Uniqueness: The unique combination of the ethyl ester, amino group, and dimethylphenyl substituent in this compound provides distinct chemical and biological properties, making it a valuable compound for various applications in research and industry. Its specific structure allows for targeted interactions in biological systems, which can be leveraged for therapeutic purposes.
Properties
IUPAC Name |
ethyl 4-amino-3-(2,6-dimethylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-4-18-13(17)11-12(15)16(14(19)20-11)10-8(2)6-5-7-9(10)3/h5-7H,4,15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUXCOWFAZZTNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=S)S1)C2=C(C=CC=C2C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353924 |
Source
|
Record name | SBB002722 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312922-21-7 |
Source
|
Record name | SBB002722 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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